molecular formula C9H15Cl2N3O2 B2603507 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride CAS No. 2228572-36-7

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride

Cat. No.: B2603507
CAS No.: 2228572-36-7
M. Wt: 268.14
InChI Key: VYOHBNPHLXQIRU-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride is a synthetic compound that features a piperidine ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyrazole moieties makes it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. Subsequently, the piperidine ring is introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Comparison: Compared to these similar compounds, 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride is unique due to the presence of both piperidine and pyrazole rings. This dual functionality allows for a broader range of biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7;;/h3,6-7,10H,1-2,4-5H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHBNPHLXQIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC(=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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